2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid
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Overview
Description
2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid: is an organic compound with a complex structure, featuring both carboxylic acid and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid typically involves multi-step organic reactions. One common route includes the nitration of a fluorinated benzoic acid derivative followed by carboxylation. The reaction conditions often require:
Nitration: Using concentrated nitric acid and sulfuric acid as catalysts at low temperatures to introduce the nitro group.
Carboxylation: Employing carbon dioxide under high pressure in the presence of a base such as sodium hydroxide to introduce the carboxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and high yield.
Catalysts: Utilizing specific catalysts to enhance reaction rates and selectivity.
Purification: Employing crystallization or chromatography techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the carboxylic acid group to a higher oxidation state.
Reduction: Reduction of the nitro group to an amine group.
Substitution: Electrophilic or nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylate salts or anhydrides.
Reduction: Formation of 2-(3-Carboxy-5-fluorophenyl)-4-aminobenzoic acid.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in anti-inflammatory and anticancer research.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to therapeutic effects. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their activity and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Carboxy-5-fluorophenyl)phenol
- 2-(3-Carboxy-5-fluorophenyl)-4-chlorobenzoic acid
- 2-(3-Carboxy-5-fluorophenyl)-5-methoxybenzoic acid
Uniqueness
2-(3-Carboxy-5-fluorophenyl)-4-nitrobenzoic acid is unique due to the presence of both carboxylic acid and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is less common in similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
2-(3-carboxy-5-fluorophenyl)-4-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FNO6/c15-9-4-7(3-8(5-9)13(17)18)12-6-10(16(21)22)1-2-11(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOXRMUHGFKDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=CC(=CC(=C2)F)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690916 |
Source
|
Record name | 5'-Fluoro-5-nitro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261926-89-9 |
Source
|
Record name | 5'-Fluoro-5-nitro[1,1'-biphenyl]-2,3'-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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